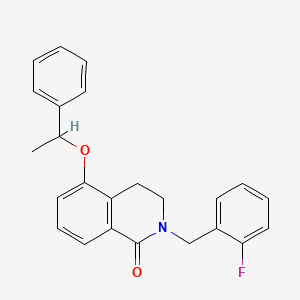

![molecular formula C20H19FN2O3S B2578164 methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1216951-74-4](/img/structure/B2578164.png)

methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

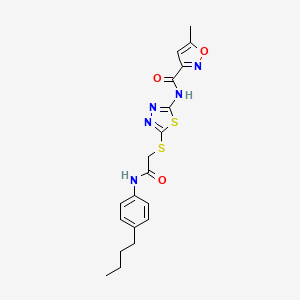

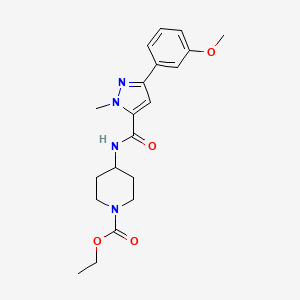

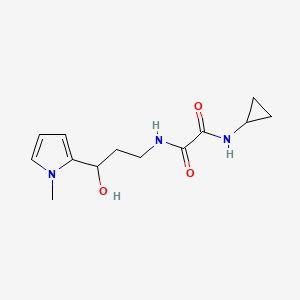

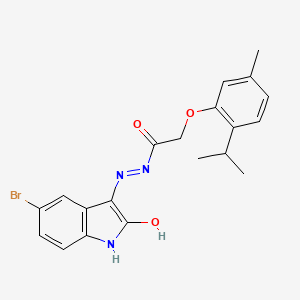

Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzodiazepine family, which is a class of drugs that are commonly used for their anxiolytic, hypnotic, and anticonvulsant properties. Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is synthesized using a multi-step process, which involves the reaction of various chemical compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on similar compounds has focused on the synthesis and chemical properties of 1,5-benzodiazepine derivatives. For instance, Hofmann and Fischer explored the synthesis and properties of 4-Methoxy-1,5-benzothiazepine, a compound within the same chemical family, highlighting the methodological approaches to creating these complex molecules and understanding their chemical behaviors (Hofmann & Fischer, 1987). This research aids in the broader understanding of the synthetic pathways and potential applications of such compounds in various scientific fields.

Photodynamic Therapy Applications

Another area of application for related compounds is in photodynamic therapy (PDT) for cancer treatment. Pişkin, Canpolat, and Öztürk developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential in generating singlet oxygen, a crucial element in PDT (Pişkin, Canpolat, & Öztürk, 2020). The efficiency of these compounds in producing singlet oxygen and their photophysical properties highlight the innovative approaches to treating diseases using light-sensitive compounds.

Antimicrobial Activity

Sharma et al. synthesized new 1,5-benzothiazepine derivatives, investigating their potential as analogues of anticancer drugs and exploring their antimicrobial activity (Sharma, Singh, Yadav, & Prakash, 1997). This research provides insight into the multifunctional applications of 1,5-benzodiazepine derivatives, not only in cancer research but also in combating microbial infections, showcasing their versatility in medicinal chemistry.

Peripheral Benzodiazepine Receptors

Research on compounds like DAA1106, a selective ligand for peripheral benzodiazepine receptors, offers insights into the neurological applications of benzodiazepine derivatives. Studies by Zhang et al. on the binding characteristics of DAA1106 to peripheral benzodiazepine receptors in the rat brain highlight the potential of these compounds in studying brain functions and disorders (Zhang et al., 2003). This research underscores the importance of benzodiazepine derivatives in neuroscientific research, particularly in understanding receptor dynamics and brain imaging.

Propriétés

IUPAC Name |

methyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-25-18-8-7-13(9-15(18)21)12-27-19-10-14(11-20(24)26-2)22-16-5-3-4-6-17(16)23-19/h3-10,22H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOFIDYGGSYFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2578081.png)

![4-(Trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2578084.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2578090.png)

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide](/img/structure/B2578091.png)

![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)

![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)